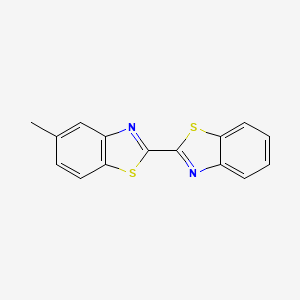

5-methyl-2,2'-bi-1,3-benzothiazole

Description

5-Methyl-2,2'-bi-1,3-benzothiazole is a dimeric benzothiazole derivative characterized by two benzothiazole rings linked at the 2-position, with a methyl substituent at the 5-position of each ring. Benzothiazoles are bicyclic heterocycles containing sulfur and nitrogen, renowned for their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Properties

IUPAC Name |

2-(1,3-benzothiazol-2-yl)-5-methyl-1,3-benzothiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N2S2/c1-9-6-7-13-11(8-9)17-15(19-13)14-16-10-4-2-3-5-12(10)18-14/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANUNZDPQZPJLIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC(=N2)C3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

MBT and its derivatives have been studied for their antimicrobial properties. Research indicates that benzothiazole derivatives exhibit a broad spectrum of antibacterial and antifungal activities. For instance, compounds synthesized from MBT have shown effectiveness against various Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans .

2. Anticancer Properties

Studies have demonstrated that MBT derivatives possess cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in tumor cells. For example, certain benzothiazole compounds have been reported to inhibit cell proliferation in human cancer cells by targeting specific signaling pathways associated with cancer progression .

3. Anti-inflammatory Effects

The anti-inflammatory potential of MBT has also been explored. Research suggests that it can modulate inflammatory pathways, making it a candidate for developing treatments for inflammatory diseases .

Material Science Applications

1. Rubber Industry

MBT is widely used as an accelerator in the rubber industry. It enhances the vulcanization process of rubber, improving its elasticity and durability. This application is crucial for producing high-performance rubber materials used in tires and other industrial products .

2. Photovoltaic Devices

Recent studies have investigated the use of MBT in organic photovoltaic devices. Its ability to form charge transfer complexes makes it a suitable candidate for improving the efficiency of solar cells .

Environmental Applications

1. Wastewater Treatment

Research has shown that MBT can be effective in removing pollutants from wastewater. Its application in advanced oxidation processes has been studied to degrade organic contaminants in water systems .

2. Biodegradation Studies

The biodegradability of benzothiazole compounds, including MBT, has been examined in various environmental contexts. Studies indicate that certain microbial strains can effectively degrade these compounds, reducing their environmental impact .

Case Studies

Chemical Reactions Analysis

Functionalization via C–H Activation

Benzothiazoles exhibit regioselective C–H borylation and subsequent functionalization. For example, Ir-catalyzed C–H borylation of 2,1,3-benzothiadiazole enables functionalization at C4, C5, C6, and C7 positions . This methodology could theoretically apply to 5-methyl-2,2'-bi-1,3-benzothiazole to introduce substituents such as:

-

Borylation : Formation of 4,6-diborylated intermediates for cross-coupling reactions (e.g., Suzuki–Miyaura).

-

Electrophilic Substitution : Halogenation or nitration at activated positions adjacent to sulfur or nitrogen atoms.

Table 1: Representative C–H Functionalization Conditions

| Reaction Type | Catalyst/Reagents | Position Modified | Yield (%) | Reference |

|---|---|---|---|---|

| Ir-catalyzed borylation | [Ir(COD)OMe]₂, dtbpy | C5, C4, C6 | 60–85 | |

| Halogenation | NXS (X = Cl, Br), AcOH | C4, C7 | 70–90 |

Cross-Coupling Reactions

Benzothiazoles participate in palladium-catalyzed cross-couplings. For instance:

-

Suzuki–Miyaura Coupling : 5-Methyl-2,1,3-benzothiadiazole derivatives undergo coupling with aryl boronic acids to form biaryl systems .

-

Buchwald–Hartwig Amination : Introduction of amine groups at reactive C–H positions .

Example Reaction Pathway :

textThis compound + ArB(OH)₂ → Pd(dba)₂, SPhos, K₃PO₄ → Biaryl-coupled product (e.g., 5-methyl-2-(4-aryl)-2'-bi-1,3-benzothiazole)

Oxidation and Cyclization

Benzothiazoles undergo oxidation to form sulfoxides or sulfones, which can further participate in cycloadditions. Key observations include:

-

Domino Oxidation/Heterocyclization : I₂/TBHP-mediated reactions convert acetophenones to 2-acylbenzothiazoles .

-

Thermal Rearrangements : Spiro-thiazole derivatives (e.g., 1d ) eliminate H₂S under basic conditions to form carbazole diones .

Notable Transformation :

textThis compound → Et₃N, chlorobenzene, Δ → Tetrahydrocarbazole derivatives (via H₂S elimination) [1]

Nucleophilic Substitution

The methyl group at C5 can act as a directing group for electrophilic attacks or be functionalized via:

-

Free Radical Reactions : Peroxide-initiated alkylation or arylation.

-

Microwave-Assisted Condensation : Reaction with benzoyl chloride to form amides or esters .

Example Synthesis :

textN-(2-Aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl)acetamide (4) → Benzoyl chloride, ethanol → N-Benzoylated product (MPAPB, 66% yield) [4]

Comparison with Similar Compounds

Comparison with Structurally Similar Benzothiazole Derivatives

The following table summarizes key structural and functional differences between 5-methyl-2,2'-bi-1,3-benzothiazole and analogous benzothiazole compounds:

Key Comparative Insights :

Structural Modifications and Bioactivity: Substituent Effects: The dimeric structure of this compound distinguishes it from monomeric derivatives like 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole. The latter’s methoxyphenyl group enhances lipophilicity and membrane permeability, contributing to its antimicrobial activity . In contrast, the dimer’s extended π-system may favor interactions with DNA or enzymes, though experimental validation is needed. Amino vs. Methyl Substituents: Amino-substituted derivatives (e.g., 2-amino-5-methylthiazole) exhibit hydrogen-bonding capacity, making them versatile intermediates in drug synthesis (e.g., meloxicam impurities) .

Synthetic Complexity: Monomeric benzothiazoles (e.g., 5-chloro-2-(4-methoxyphenyl)-1,3-benzothiazole) are typically synthesized via cyclization of thioureas or substitution reactions . The dimeric structure of this compound likely requires oxidative coupling or metal-catalyzed dimerization, which may complicate scalability .

Biological Applications: Antimicrobial Activity: 5-Chloro-2-(4-methoxyphenyl)-1,3-benzothiazole shows pronounced activity against bacterial and fungal strains due to its electron-withdrawing chloro group . The dimer’s activity remains uncharacterized but could be explored in multidrug resistance contexts.

Q & A

Q. What are the optimal synthetic routes for 5-methyl-2,2'-bi-1,3-benzothiazole, and how can reaction conditions be controlled to improve yield?

To synthesize this compound, researchers often employ cross-coupling reactions or click chemistry. For instance, copper-catalyzed azide-alkyne cycloaddition (CuAAC) under mild conditions (room temperature, 12 hours) with catalysts like CuSO₄·5H₂O and sodium ascorbate in DMF has been effective for similar benzothiazole derivatives . Optimizing solvent polarity (e.g., using ethyl acetate for purification) and stoichiometric ratios (e.g., 2:1 molar ratio of alkyne to azide) can enhance yields. Monitoring reaction progress via TLC ensures timely termination to minimize side products .

Q. How should researchers characterize the purity and structural integrity of this compound post-synthesis?

Characterization involves a multi-technique approach:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm regiochemistry and substituent positions. For example, aromatic protons in benzothiazole derivatives typically resonate between δ 7.0–8.5 ppm .

- High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., deviations <2 ppm) and elemental composition .

- Elemental Analysis: Matches calculated vs. experimental C/H/N percentages (e.g., ±0.3% tolerance) to confirm purity .

- Melting Point: Sharp, consistent melting points indicate crystalline purity .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

While specific data for this compound is limited, safety measures for analogous benzothiazoles include:

- Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .

- Ventilation: Use fume hoods to prevent inhalation of volatile byproducts .

- Spill Management: Absorb with inert materials (e.g., sand) and dispose as hazardous waste .

- Storage: Store at –20°C in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can computational methods like DFT and MD simulations predict the reactivity and interaction mechanisms of this compound?

Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. For example, sulfur atoms in benzothiazoles often exhibit high electron density, influencing binding to biological targets . Molecular Dynamics (MD) simulations model interactions with proteins or membranes, revealing binding affinities and conformational stability over nanosecond timescales . Software like Gaussian or GROMACS, paired with force fields (e.g., AMBER), can simulate solvation effects and thermodynamic stability .

Q. What strategies resolve contradictions in reported biological activities of benzothiazole derivatives, such as this compound?

Discrepancies in biological data (e.g., antimicrobial vs. antitumoral efficacy) often arise from:

- Assay Variability: Standardize conditions (e.g., MIC testing at pH 7.4, 37°C) .

- Structural Modifications: Introduce substituents (e.g., –OCH₃ or –Br) to isolate activity trends .

- Mechanistic Studies: Use fluorescence assays (e.g., DCFH-DA for ROS detection) to correlate bioactivity with oxidative stress pathways .

Q. How does the adsorption behavior of benzothiazole derivatives on biological or material surfaces influence their functional applications?

Adsorption studies using Langmuir isotherms reveal that benzothiazoles like 2,2'-dithiobis(1,3-benzothiazole) exhibit mixed physical-chemical adsorption on metal surfaces, critical for corrosion inhibition . Thermodynamic parameters (ΔG°ads < –20 kJ/mol) indicate spontaneous, exothermic binding. For biological interfaces (e.g., cell membranes), hydrophobic interactions dominate, which can be quantified via surface plasmon resonance (SPR) or quartz crystal microbalance (QCM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.